{(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid
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Overview
Description
{(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a piperidine ring, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid typically involves multiple steps:
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Formation of the Piperidine Derivative: : The initial step involves the synthesis of the 4-methylpiperidine derivative. This can be achieved through the alkylation of piperidine with methyl iodide under basic conditions.
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Attachment of the Methoxyphenyl Group: : The next step involves the introduction of the 4-methoxyphenyl group. This can be done through a Friedel-Crafts acylation reaction, where the piperidine derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Formation of the Aminoacetic Acid Moiety: : The final step involves the formation of the aminoacetic acid moiety. This can be achieved by reacting the intermediate compound with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring and the aminoacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structure allows it to act as a ligand in binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of {(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}propionic acid
- **(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}butyric acid
Uniqueness
Compared to similar compounds, {(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid is unique due to its specific combination of functional groups. This unique structure allows it to interact with a distinct set of molecular targets, leading to potentially different biological activities and applications.
Properties
IUPAC Name |
2-(4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-13-7-9-18(10-8-13)16(20)11-19(12-17(21)22)14-3-5-15(23-2)6-4-14/h3-6,13H,7-12H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASXFZNQZQTWNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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